- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

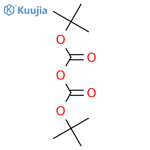

Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

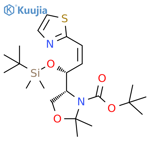

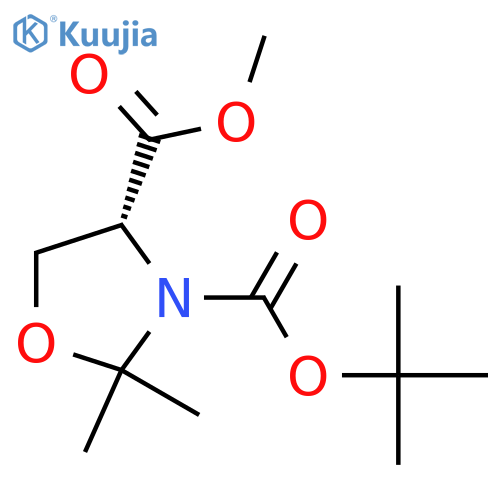

95715-86-9 structure

Nombre del producto:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Número CAS:95715-86-9

MF:C12H21NO5

Megavatios:259.298844099045

MDL:MFCD00674041

CID:802827

PubChem ID:354335394

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Propiedades químicas y físicas

Nombre e identificación

-

- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE

- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE

- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester

- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-

- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate

- NULL

- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate

- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester

- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)

- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester

- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate

- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- B5352

- 95715-86-9

- DTXSID60350836

- CS-D1220

- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-

- MFCD00674041

- SCHEMBL121419

- EN300-651263

- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- PS-7373

- BP-12795

- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%

- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate

- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected

- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;

- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate

- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate

- N88SYW3697

- ZNBUXTFASGDVCL-MRVPVSSYSA-N

- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-

- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate

- AKOS015893990

-

- MDL: MFCD00674041

- Renchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1

- Clave inchi: ZNBUXTFASGDVCL-MRVPVSSYSA-N

- Sonrisas: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 259.14197277g/mol

- Masa isotópica única: 259.14197277g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 5

- Complejidad: 345

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 65.1Ų

Propiedades experimentales

- Color / forma: liquid

- Denso: 1.082 g/mL at 25 °C(lit.)

- Punto de ebullición: 102°C/2mmHg(lit.)

- Punto de inflamación: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >

- índice de refracción: n20/D 1.444(lit.)

- Disolución: Slightly soluble (3.9 g/l) (25 º C),

- PSA: 65.07000

- Logp: 1.46930

- Actividad óptica: [α]20/D +54°, c = 1.3 in chloroform

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H227-H315-H319

- Declaración de advertencia: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- Número de transporte de mercancías peligrosas:NA 1993 / PGIII

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 26-36

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:(BD258207)

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A466943-100g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 100g |

$264.0 | 2025-02-20 | |

| Chemenu | CM111642-25g |

(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |

95715-86-9 | 95% | 25g |

$104 | 2024-07-18 | |

| eNovation Chemicals LLC | D375668-1g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 1g |

$200 | 2024-05-24 | |

| TRC | B690090-2g |

(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |

95715-86-9 | 2g |

$ 178.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-25G |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |

95715-86-9 | 97% | 25g |

¥ 825.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-5G |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |

95715-86-9 | 97% | 5g |

¥ 171.00 | 2023-04-12 | |

| Ambeed | A466943-250mg |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 250mg |

$5.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD258207-25g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 25g |

¥355.0 | 2024-04-17 | |

| abcr | AB468468-25 g |

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |

95715-86-9 | 25g |

€255.50 | 2023-07-18 | ||

| abcr | AB468468-5 g |

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |

95715-86-9 | 5g |

€87.20 | 2023-07-18 |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt

Referencia

- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks, Organic Letters, 2018, 20(12), 3574-3578

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt

Referencia

- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt

Referencia

- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C

1.2 Reagents: Sodium carbonate ; neutralized

1.2 Reagents: Sodium carbonate ; neutralized

Referencia

- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry, ARKIVOC (Gainesville, 2010, (9), 108-126

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C

Referencia

- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

Referencia

- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate

Referencia

- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues, Letters in Drug Design & Discovery, 2005, 2(8), 579-583

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Acetone

Referencia

- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt

Referencia

- In Search of Small Molecules That Selectively Inhibit MBOAT4, Molecules, 2021, 26(24),

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Dichloromethane

Referencia

- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A, Synthesis, 2000, (5), 634-636

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.3 reflux

1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt

1.5 Reagents: Triethylamine

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.3 reflux

1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt

1.5 Reagents: Triethylamine

Referencia

- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone

Referencia

- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines, European Journal of Medicinal Chemistry, 2017, 138, 13-25

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt

Referencia

- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt

Referencia

- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position, Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003

Métodos de producción 17

Condiciones de reacción

Referencia

- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis, Journal of Organic Chemistry, 1995, 60(15), 4749-54

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

Referencia

- Methods and intermediates for synthesizing SK1-I, United States, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Boron trifluoride etherate Solvents: Acetone

1.2 Reagents: Boron trifluoride etherate Solvents: Acetone

Referencia

- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762

Métodos de producción 20

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux

Referencia

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials

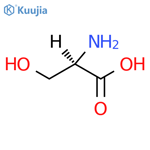

- D-Serine

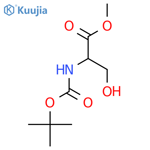

- Boc-Ser-OMe

- Di-tert-butyl dicarbonate

- Boc-D-ser-ome

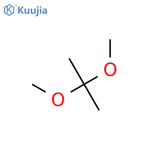

- 2,2-Dimethoxypropane

- H-D-Ser-OMe.HCl

- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Literatura relevante

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate) Productos relacionados

- 212650-45-8(4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Pureza:99%

Cantidad:100g

Precio ($):286.0